

what is W-7 isomer hydrochloride

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Compound of Interest

Compound Name: *W-7 isomer hydrochloride*

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An In-depth Technical Guide to **W-7 Isomer Hydrochloride** and its Progenitor, W-7 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of W-7 hydrochloride, a widely recognized calmodulin antagonist, and its lesser-known isomer, **W-7 isomer hydrochloride**. While extensive research has elucidated the mechanisms and applications of W-7 hydrochloride, its isomer remains largely uncharacterized. This document will synthesize the available technical data, detail experimental protocols for assays in which W-7 hydrochloride is commonly used, and present key signaling pathways affected by its activity. All quantitative data is presented in structured tables for clarity, and logical and biological pathways are visualized using diagrams. This guide aims to be a valuable resource for researchers investigating calmodulin-dependent signaling and exploring the therapeutic potential of related compounds.

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. It acts as a key mediator of calcium signals by binding to and regulating a diverse array of downstream effector proteins, including protein kinases, phosphatases, and ion channels. The dysregulation of calmodulin-mediated signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

W-7 hydrochloride, chemically known as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a cell-permeable and reversible antagonist of calmodulin.[1] It has been instrumental as a pharmacological tool to probe the functions of calmodulin in cellular processes such as cell cycle progression, apoptosis, and smooth muscle contraction.[2][3] **W-7 isomer hydrochloride**, or N-(6-aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, is an isomer of W-7 hydrochloride.[4] Despite its structural similarity, there is a significant lack of published research on the specific biological activity and quantitative parameters of this isomer, presenting an open area for future investigation.

Chemical and Physical Properties

A clear distinction between W-7 hydrochloride and its isomer lies in the position of the chloro and sulfonamide groups on the naphthalene ring. In W-7 hydrochloride, the sulfonamide group is at position 1 and the chloro group is at position 5. In the W-7 isomer, the sulfonamide group is at position 2 and the chloro group is at position 5.[4]

Table 1: Chemical and Physical Properties

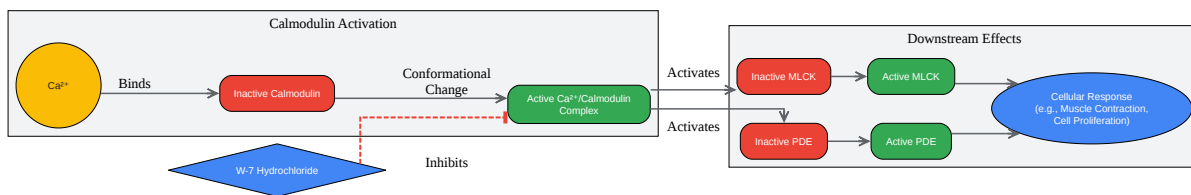
Property	W-7 Hydrochloride	W-7 Isomer Hydrochloride
Chemical Name	N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide hydrochloride	N-(6-Aminoethyl)-5-chloro-2-naphthalenesulfonamide hydrochloride[4]
Synonyms	W-7 HCl, W7[5]	-
CAS Number	61714-27-0[6]	69762-85-2[4]
Molecular Formula	C ₁₆ H ₂₁ ClN ₂ O ₂ S · HCl[6]	C ₁₆ H ₂₁ ClN ₂ O ₂ S · HCl[4]
Molecular Weight	377.33 g/mol [6]	377.33 g/mol [4]
Purity	≥98% (HPLC)[6]	≥95%[4]
Solubility	Water (up to 5 mM with gentle warming), DMSO (up to 100 mM)	Not specified
Storage	Store at room temperature[6]	Not specified

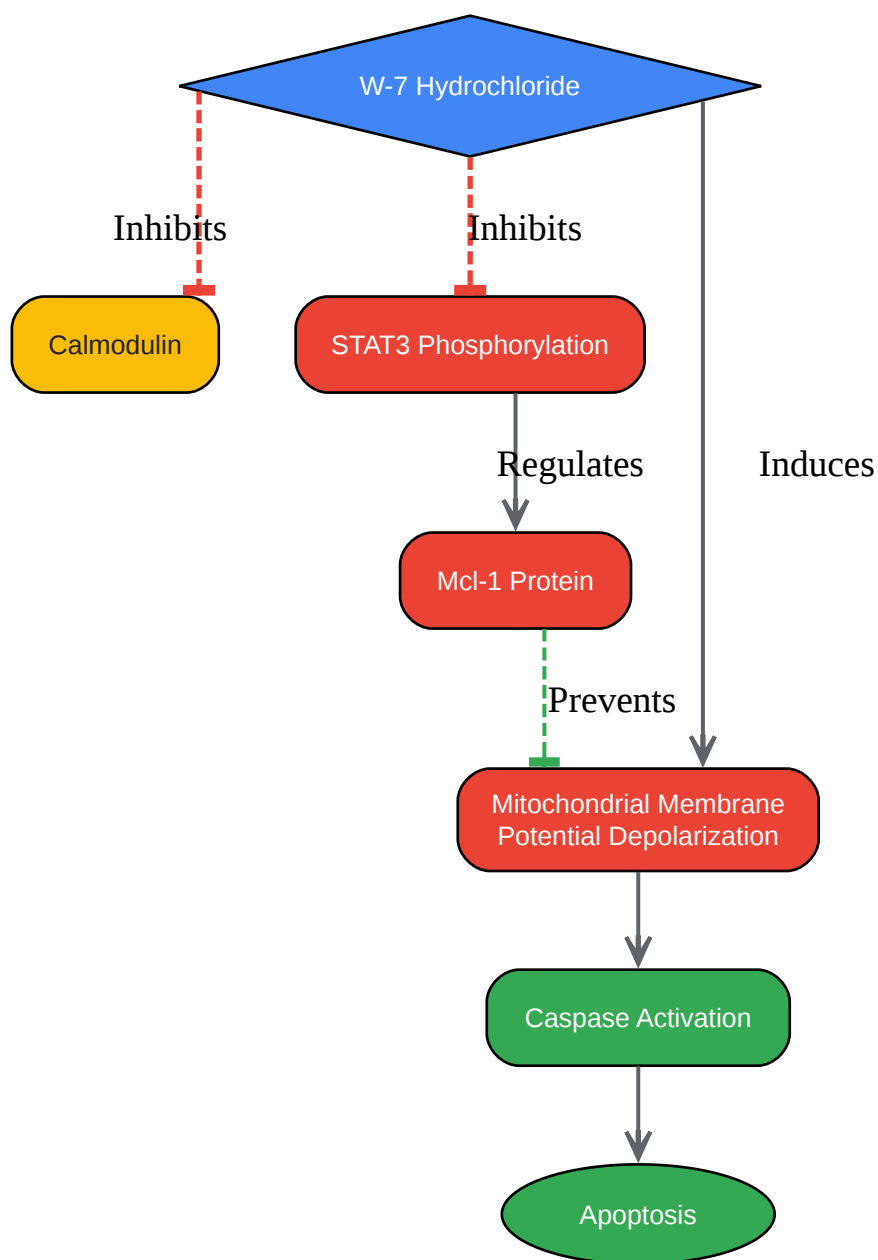
Mechanism of Action

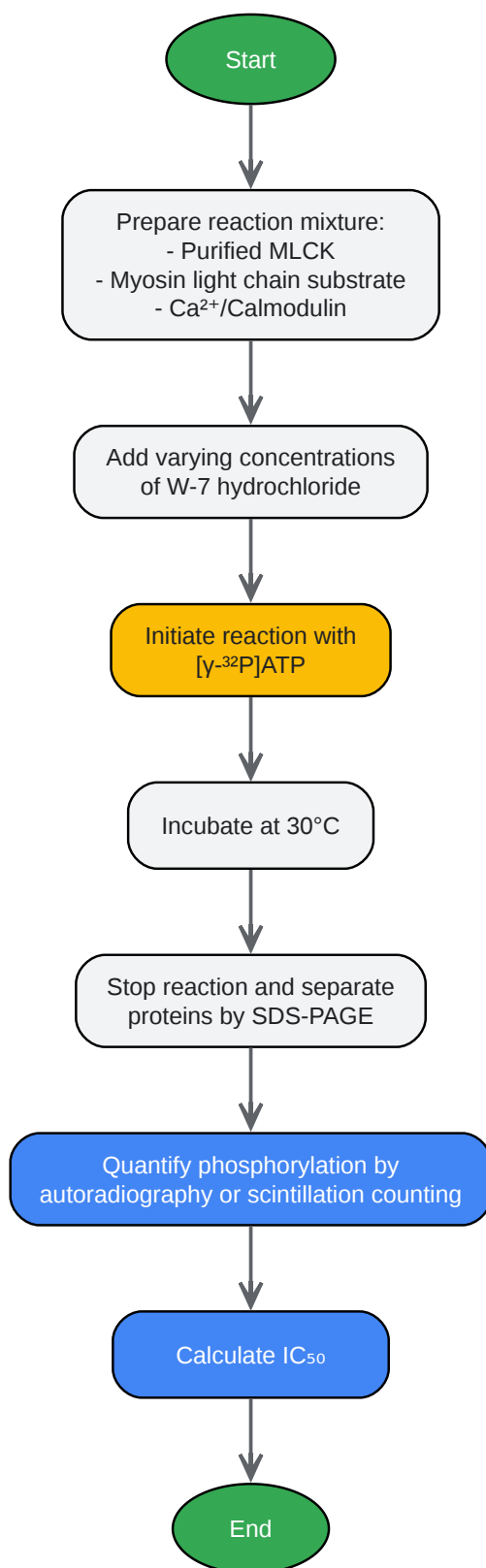
W-7 hydrochloride exerts its biological effects primarily by acting as a selective antagonist of calmodulin.[3] The mechanism involves the binding of W-7 to the hydrophobic domains of calmodulin that are exposed upon calcium binding. This interaction prevents calmodulin from adopting the conformational change necessary to bind to and activate its target enzymes.

Two key enzymes that are well-characterized targets of W-7 hydrochloride's inhibitory action are Ca^{2+} -calmodulin-dependent phosphodiesterase and myosin light chain kinase (MLCK).[3]

Signaling Pathway of W-7 Hydrochloride Inhibition







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